

Application Notes and Protocols for the Determination of Selenium in Environmental Samples

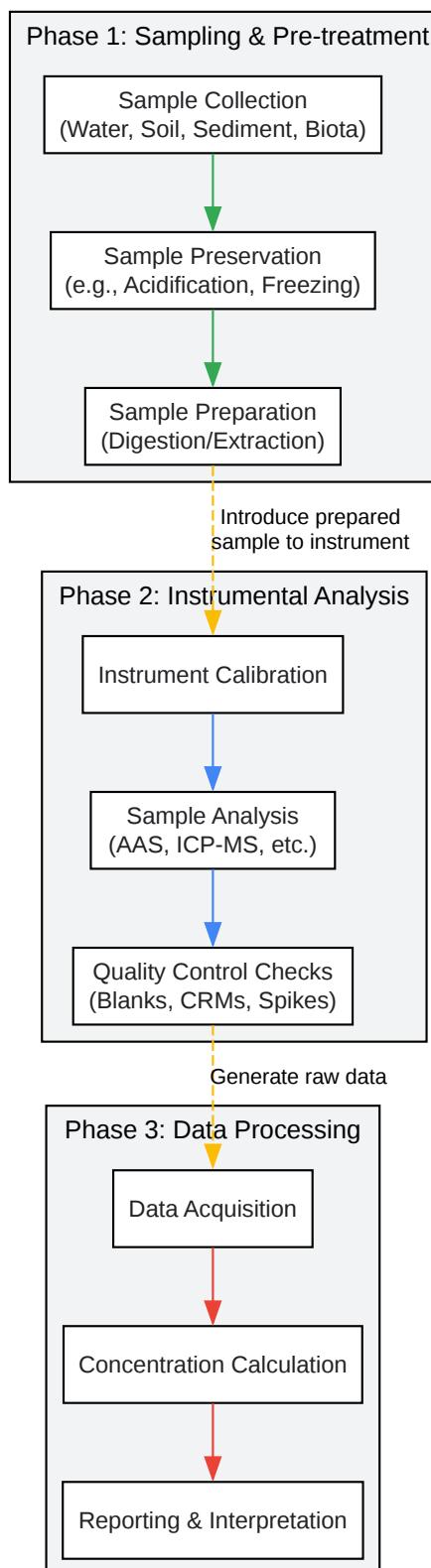
Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Selenium diethyldithiocarbamate*

Cat. No.: *B092866*

[Get Quote](#)


This document provides detailed application notes and experimental protocols for the determination of selenium in various environmental matrices. The methods described are intended for researchers, scientists, and professionals in environmental monitoring and drug development.

Overview of Analytical Techniques

The accurate quantification of selenium in environmental samples is crucial due to its dual role as both an essential micronutrient and a toxicant at higher concentrations.^[1] The choice of analytical method depends on factors such as the required detection limit, the sample matrix, and the need for speciation analysis. Commonly employed techniques include Atomic Absorption Spectrometry (AAS) and Inductively Coupled Plasma-Mass Spectrometry (ICP-MS).^{[2][3]} For speciation analysis, which is important because the toxicity and bioavailability of selenium depend on its chemical form, chromatographic techniques like High-Performance Liquid Chromatography (HPLC) are coupled with sensitive detectors like ICP-MS.^{[1][4]}

Logical Workflow for Selenium Analysis

The general process for analyzing selenium in environmental samples follows a structured workflow from sample acquisition to final data reporting.

[Click to download full resolution via product page](#)

Caption: General workflow for selenium analysis in environmental samples.

Sample Preparation: Digestion Protocols

Proper sample preparation is critical for accurate selenium determination. The goal is to destroy the organic matter and dissolve the selenium into a liquid form suitable for analysis, ensuring all selenium species are converted to a single, measurable form, typically Se(IV) or total Se.[2][5]

Protocol 2.1: Acid Digestion for Solid Samples (Soils, Sediments, Tissues)

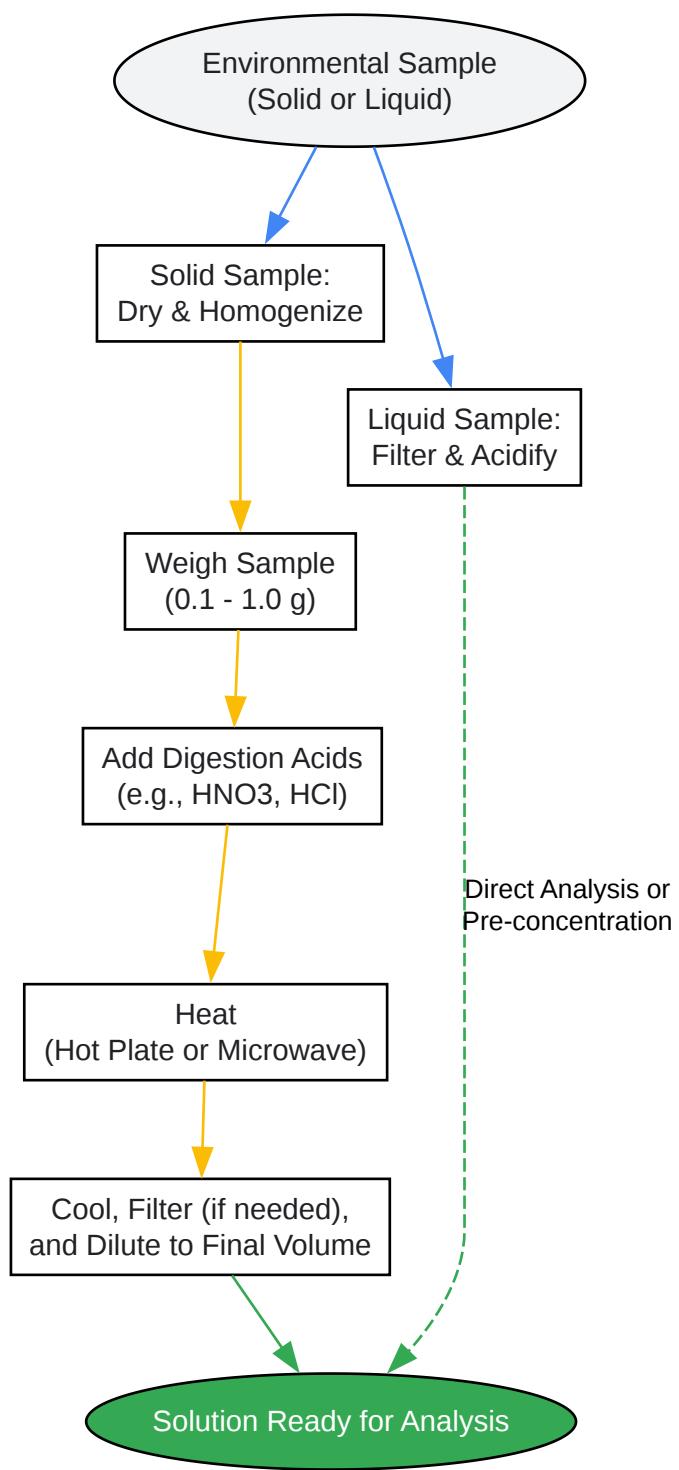
This protocol is a general method for solid matrices using strong acids.

Materials:

- Concentrated Nitric Acid (HNO_3 , 65-69%)[6][7]
- Concentrated Hydrochloric Acid (HCl , 37%)[6][8]
- Perchloric Acid (HClO_4) (optional, use with extreme caution)[6][9]
- Hydrogen Peroxide (H_2O_2 , 30%)[6]
- Deionized water
- Digestion vessels (e.g., Teflon beakers or microwave digestion vessels)[6][10]
- Heating source (hot plate or microwave digestion system)[5][11]

Procedure:

- Weigh approximately 0.1 to 1.0 g of the dried and homogenized sample into a digestion vessel.[6][9]
- Add a mixture of concentrated acids. A common combination is 10 mL of HNO_3 and 3 mL of HCl (aqua regia).[7][12] For resistant organic matrices, 5 mL of H_2O_2 can be added cautiously.[6]


- For open-vessel digestion, cover the vessel with a watch glass and heat on a hot plate at a temperature of 110-150°C for several hours until the digestion is complete (solution is clear).
[\[7\]](#)[\[9\]](#)
- For microwave digestion, follow the manufacturer's program. A typical program involves ramping to a high temperature (e.g., 170-200°C) and holding for a set time.
[\[5\]](#)[\[10\]](#)
- After cooling, filter the digestate if necessary (e.g., through a Whatman No. 42 filter paper) to remove any remaining particulate matter.
[\[7\]](#)
- Quantitatively transfer the solution to a volumetric flask (e.g., 50 mL or 100 mL) and dilute to the mark with deionized water.
[\[6\]](#)[\[7\]](#)
- The sample is now ready for analysis. For methods requiring Se(IV), a pre-reduction step is necessary (see Protocol 3.1.1).

Protocol 2.2: Preservation of Water Samples

Procedure:

- Filter the water sample through a 0.45 µm membrane filter as soon as possible after collection.
[\[13\]](#)
- To preserve the sample and keep selenium in solution, acidify to a pH < 2 with concentrated nitric acid.
[\[2\]](#)[\[13\]](#) Typically, this requires about 3 mL of (1+1) HNO₃ per liter of sample.
[\[13\]](#)
- Store the sample in a clean glass or polyethylene container at 4°C.
[\[2\]](#)

Sample Preparation Workflow Diagram

[Click to download full resolution via product page](#)

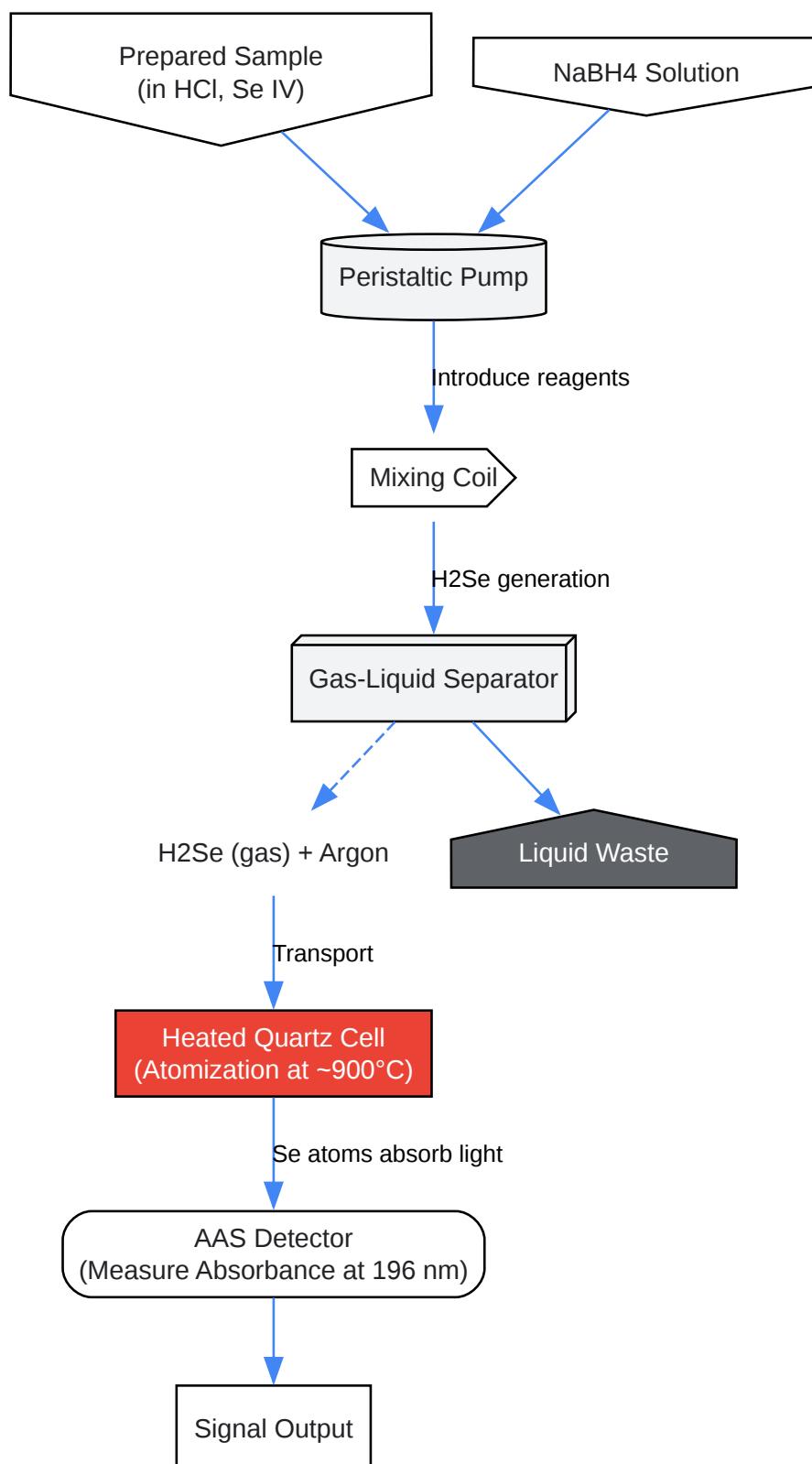
Caption: Workflow for the preparation of environmental samples.

Hydride Generation Atomic Absorption Spectrometry (HG-AAS)

Application Note: HG-AAS is a highly sensitive method for determining selenium.[6] It offers excellent separation of selenium from potential matrix interferences.[14] The technique involves the chemical reduction of selenium (as Se(IV)) to its volatile hydride (H_2Se) using a reducing agent, typically sodium borohydride ($NaBH_4$).[6][15] An inert gas then sweeps the H_2Se into a heated quartz cell in the light path of an atomic absorption spectrometer, where it is atomized. [14] A key requirement is the quantitative conversion of all selenium species in the digestate to Se(IV) prior to hydride generation, as Se(VI) does not efficiently form the hydride.[16]

Protocol 3.1: Selenium Determination by HG-AAS

3.1.1. Pre-reduction of Se(VI) to Se(IV):


- Take an aliquot of the digested sample solution from Protocol 2.1.
- Add concentrated HCl to achieve a final acid concentration of approximately 4-6 M.[15]
- Heat the solution in a water bath at 90-100°C for 20-30 minutes.[8][14]
- Cool the sample to room temperature before analysis.

3.1.2. Instrumental Analysis:

- Reagents:
 - Reducing Agent: Prepare a solution of 0.5-1.5% (m/v) $NaBH_4$ in 0.2-0.5% (m/v) $NaOH$. Prepare this solution fresh daily.[6][16]
 - Acid Carrier: Use a solution of 1.0-5.0 M HCl.[6]
- Instrument Setup (Example Parameters):
 - Wavelength: 196.0 nm[17]
 - Slit Width: 1.0 nm[17]

- Lamp Current: 6-10 mA[6][17]
- Carrier Gas (Argon) Flow Rate: 750 mL/min[6]
- Quartz Cell Temperature: 900°C[14]
- Procedure:
 - Calibrate the instrument using a series of standard solutions (e.g., 0, 5, 10, 20 µg/L Se) that have undergone the same pre-reduction step as the samples.[18]
 - Set up a continuous-flow hydride generator system.[15] The sample solution (acidified) and the NaBH₄ solution are continuously pumped and mixed.
 - The generated selenium hydride (H₂Se) is separated from the liquid phase in a gas-liquid separator and transported by argon gas to the heated quartz cell.
 - Measure the absorbance signal (peak height or area) and determine the concentration of selenium in the samples from the calibration curve.[7]

Hydride Generation AAS Workflow Diagram

[Click to download full resolution via product page](#)

Caption: Schematic of a continuous-flow HG-AAS system.

Graphite Furnace Atomic Absorption Spectrometry (GF-AAS)

Application Note: GF-AAS is another highly sensitive technique for selenium determination, capable of reaching very low detection limits.[19] It uses a small graphite tube as the atomization source. A microliter volume of the sample is injected into the tube, which is then heated in a programmed sequence to dry, char (pyrolyze), and finally atomize the sample.[20] The use of a matrix modifier (e.g., palladium nitrate) is often necessary to stabilize the selenium during the charring step and to reduce chemical interferences.[19] Zeeman background correction is commonly used to compensate for spectral interferences.[20]

Protocol 4.1: Selenium Determination by GF-AAS

Materials:

- Matrix Modifier: A solution containing palladium (as $\text{Pd}(\text{NO}_3)_2$) and magnesium nitrate ($\text{Mg}(\text{NO}_3)_2$).[19]
- Selenium standard solutions.

Instrument Setup (Example Parameters):

- Wavelength: 196.0 nm[17]
- Slit Width: 1.0 nm[17]
- Background Correction: Zeeman effect enabled[17]
- Injection Volume: 20-30 μL [19][20]
- Graphite Tube: Pyrolytically coated tube with L'vov platform[17][21]
- Inert Gas: Argon[17]

Furnace Program (Example):

- Drying: 110-130°C for 30-40 seconds.

- Charring (Pyrolysis): 800-1200°C for 20-30 seconds.
- Atomization: 2000-2400°C for 5-7 seconds (stop argon flow).
- Cleaning: 2500-2700°C for 3-5 seconds. (Note: The furnace program must be optimized for the specific instrument and matrix.)

Procedure:

- Calibrate the instrument by analyzing a series of standards prepared in a similar acid matrix as the samples.
- Using an autosampler, inject a defined volume of the sample (or standard) along with the matrix modifier into the graphite tube.
- Initiate the furnace temperature program.
- The integrated absorbance signal (peak area) is measured during the atomization step.
- Calculate the selenium concentration in the samples based on the calibration curve.

Inductively Coupled Plasma-Mass Spectrometry (ICP-MS)

Application Note: ICP-MS is a powerful technique for trace and ultra-trace element analysis, offering very low detection limits and high sample throughput.^[8] Samples are introduced into a high-temperature argon plasma (~8000 K), which atomizes and ionizes the selenium. The resulting ions are then guided into a mass spectrometer, where they are separated by their mass-to-charge ratio. A major challenge in selenium analysis by ICP-MS is spectral interference, particularly from argon dimers (e.g., $^{40}\text{Ar}^{38}\text{Ar}^+$ on $^{78}\text{Se}^+$) and doubly charged rare earth elements (REEs).^[22] Modern ICP-MS instruments use collision/reaction cells (CRC) or triple quadrupole (TQ) technology to remove these interferences, significantly improving accuracy.^[23]

Protocol 5.1: Selenium Determination by ICP-MS

Instrument Setup (Example Parameters):

- RF Power: 1200-1600 W[10]
- Carrier Gas (Argon) Flow: ~1.0 L/min[10]
- Isotopes Monitored: ^{78}Se , ^{82}Se (^{77}Se can also be used, but ^{82}Se is often preferred to avoid chloride interference)[24]
- Internal Standard: Rhodium (^{103}Rh) or Tellurium (^{125}Te) can be used to correct for instrument drift and matrix effects.[10]
- Mode: Collision/reaction cell mode (e.g., with hydrogen or oxygen as the reaction gas) is recommended to resolve interferences.

Procedure:

- Prepare calibration standards (e.g., 0, 1, 5, 10, 50 $\mu\text{g/L}$ Se) in the same acid matrix as the samples.
- Add an internal standard to all blanks, standards, and samples.
- Introduce the solutions into the ICP-MS via a nebulizer and spray chamber.
- Acquire data by monitoring the selected selenium isotopes.
- The instrument software calculates the concentration of selenium based on the intensity ratio of the analyte to the internal standard against the calibration curve.

Speciation Analysis by HPLC-ICP-MS

Application Note: To determine the concentration of individual selenium species (e.g., selenite (Se(IV))), selenate (Se(VI))), selenomethionine), a separation technique must be coupled with a sensitive selenium-specific detector. The combination of HPLC with ICP-MS is the state-of-the-art method for this purpose.[5][25] Anion-exchange chromatography is commonly used to separate the inorganic species Se(IV) and Se(VI) , while reversed-phase or ion-pairing chromatography can be used for organic species.[4][25]

Protocol 6.1: Speciation of Se(IV) and Se(VI) by Anion Exchange HPLC-ICP-MS

Materials:

- HPLC system coupled to an ICP-MS.
- Anion-exchange column (e.g., Hamilton PRP-X100 or similar).
- Mobile Phase: Ammonium citrate or ammonium phosphate buffer (e.g., 5-10 mmol/L, pH 5.5).^[4]
- Stock standard solutions of Se(IV) and Se(VI).

Procedure:

- Prepare mixed standards containing both Se(IV) and Se(VI) at various concentrations in the mobile phase.
- Set the HPLC flow rate (e.g., 1.0-1.5 mL/min).^[4]
- Equilibrate the column with the mobile phase until a stable baseline is achieved on the ICP-MS.
- Inject a fixed volume (e.g., 100 µL) of the standard or sample onto the column.
- The separated species elute from the column at different retention times and are introduced directly into the ICP-MS for detection.
- Quantification is achieved by integrating the peak area for each species and comparing it to the calibration curves generated from the standards.

Quantitative Data Summary

The performance of various analytical methods for selenium determination is summarized below.

Table 1: Performance of Analytical Methods for Total Selenium Determination

Analytical Method	Sample Matrix	Detection Limit ($\mu\text{g/L}$ or $\mu\text{g/kg}$)	Percent Recovery (%)	Reference(s)
HG-AAS	Water	0.08 - 0.46 $\mu\text{g/L}$	95 - 116	[26]
HG-AAS	Soil, Plants	< 1 $\mu\text{g/L}$ (in digestate)	93 - 105	[11]
GF-AAS	Water, Sediment	1 $\mu\text{g/L}$	82 - 99	[19]
GF-AAS	Air	0.0004 mg/m ³	~114	[27]
ICP-AES	Water	0.06 - 21 $\mu\text{g/L}$	88 - 105	[28]
ICP-MS	Water, Wastes	0.19 ng/L	96 - 108	[24]
ICP-MS (TQ)	Sediments	2.02 ng/L (for ⁷⁸ Se)	93 - 98	[22]
ICP-MS	Soil	~30 ng/L (in digestate)	Not specified	[5]

Table 2: Performance of HPLC-ICP-MS for Selenium Speciation

Selenium Species	Sample Matrix	Detection Limit ($\mu\text{g/L}$)	Reference(s)
Selenious acid (Se IV)	Water	0.34	[4]
Selenic acid (Se VI)	Water	0.07	[4]
Trimethylselenonium	Water	0.08	[4]
Selenomethionine	Water	0.18	[4]
Se(IV), Se(VI), SeMet, SeCyst	Soil Extracts	0.07 - 0.18	[5]
Various organic species	Plants, Yeast	0.002 - 0.05 mg/L (in extract)	[25]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. researchgate.net [researchgate.net]
- 2. atsdr.cdc.gov [atsdr.cdc.gov]
- 3. pjoes.com [pjoes.com]
- 4. Determination of selenium compounds by HPLC with ICP-MS or FAAS as selenium-specific detector - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. umweltprobenbank.de [umweltprobenbank.de]
- 9. U.S. Geological Survey Bulletin 2144 Mercury and Selenium [pubs.usgs.gov]
- 10. files.core.ac.uk [files.core.ac.uk]
- 11. academic.oup.com [academic.oup.com]
- 12. CSBP Labs [csbplab.com.au]
- 13. documents.thermofisher.com [documents.thermofisher.com]
- 14. researchgate.net [researchgate.net]
- 15. epa.gov [epa.gov]
- 16. Optimization of instrument conditions for the analysis for mercury, arsenic, antimony and selenium by atomic absorption spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Selenium- Determination by AAS | OIV [oiv.int]
- 18. researchgate.net [researchgate.net]
- 19. Methods of analysis by the U.S. Geological Survey National Water Quality Laboratory- Determination of arsenic and selenium in water and sediment by graphite furnace atomic absorption spectrometry [pubs.usgs.gov]

- 20. NEMI Method Summary - I-4668-98 [nemi.gov]
- 21. oiv.int [oiv.int]
- 22. Accurate Determination of Arsenic and Selenium in Environmental Samples | Separation Science [sepscience.com]
- 23. fns.uniba.sk [fns.uniba.sk]
- 24. researchgate.net [researchgate.net]
- 25. Selenium speciation in enriched and natural samples by HPLC-ICP-MS and HPLC-ESI-MS with perfluorinated carboxylic acid ion-pairing agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
- 27. series.publisso.de [series.publisso.de]
- 28. Table 7-2, Analytical Methods for Determining Selenium in Environmental Samples - Toxicological Profile for Selenium - NCBI Bookshelf [ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Application Notes and Protocols for the Determination of Selenium in Environmental Samples]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b092866#analytical-methods-for-the-determination-of-selenium-in-environmental-samples>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com